



An In-depth Technical Guide to N-Descyclopropanecarbaldehyde Olaparib: Structure, Synthesis, and Applications

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Compound of Interest		
Compound Name:	N-Descyclopropanecarbaldehyde	
	Olaparib	
Cat. No.:	B2609154	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-

Descyclopropanecarbaldehyde Olaparib, an analog of the potent PARP inhibitor Olaparib.

This document details its chemical structure, its application in the synthesis of advanced therapeutic agents, and its use as a diagnostic imaging tool.

Chemical Structure and Properties

N-Descyclopropanecarbaldehyde Olaparib is a derivative of Olaparib, a well-established inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. The structural distinction lies in the modification of the piperazine ring, rendering it a versatile intermediate for further chemical synthesis.

Chemical Structure:

Molecular Formula: C20H19FN4O2

• Molecular Weight: 366.40 g/mol

CAS Number: 763111-47-3



- IUPAC Name: 4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]phthalazin-1(2H)-one
- SMILES: O=C1NN=C(CC2=CC=C(F)C(C(N3CCNCC3)=O)=C2)C4=C1C=CC=C4

Physicochemical Properties:

Property	Value
Purity	≥95%
Appearance	White to off-white solid powder
Storage Conditions	Store at 4°C for short term. For long-term storage, keep at -20°C or -80°C.

Applications in Drug Discovery and Development

N-Descyclopropanecarbaldehyde Olaparib serves as a crucial building block in the development of novel cancer therapeutics and diagnostics. Its primary applications lie in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and in the development of Positron Emission Tomography (PET) imaging agents.

Synthesis of Dual-Targeting PROTACs

N-Descyclopropanecarbaldehyde Olaparib is a key precursor in the synthesis of dual-targeting PROTACs, such as DP-C-4, which can simultaneously induce the degradation of two distinct cancer-related proteins.

Experimental Protocol: Synthesis of a Dual EGFR and PARP PROTAC (DP-C-4)

This protocol outlines a convergent synthetic strategy for preparing a dual-targeting PROTAC that degrades both the Epidermal Growth Factor Receptor (EGFR) and PARP.

Materials:

- N-Descyclopropanecarbaldehyde Olaparib
- Gefitinib (EGFR inhibitor)



- A trifunctional natural amino acid linker (e.g., a protected lysine derivative)
- An E3 ligase ligand (e.g., a derivative of Cereblon or VHL)
- Appropriate solvents (e.g., DMF, DMSO)
- Coupling reagents (e.g., HATU, HOBt)
- Bases (e.g., DIPEA)
- Reagents for click chemistry (e.g., copper(II) sulfate, sodium ascorbate)

Methodology:

- Linker Preparation: A protected trifunctional amino acid is prepared to serve as the core of the PROTAC molecule. One functional group is modified for attachment of the E3 ligase ligand (e.g., via an azide group for click chemistry).
- Sequential Amide Coupling:
 - The first inhibitor, Gefitinib, is coupled to one of the available functional groups on the linker using standard amide bond formation conditions (e.g., HATU, DIPEA in DMF).
 - Following purification, N-Descyclopropanecarbaldehyde Olaparib is coupled to the remaining available functional group on the linker under similar amide coupling conditions.
- E3 Ligase Ligand Conjugation: The E3 ligase ligand is attached to the linker of the dualinhibitor conjugate via a click chemistry reaction (e.g., copper-catalyzed azide-alkyne cycloaddition).
- Deprotection and Purification: Any protecting groups are removed, and the final dualtargeting PROTAC is purified using techniques such as preparative HPLC. The structure and purity are confirmed by NMR and mass spectrometry.

Logical Workflow for Dual PROTAC Synthesis:

Caption: Synthetic workflow for the dual-targeting PROTAC DP-C-4.



Development of PET Imaging Agents

By incorporating a chelating agent such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), **N-Descyclopropanecarbaldehyde Olaparib** can be radiolabeled with positron-emitting isotopes for use in PET imaging. This allows for the non-invasive visualization and quantification of PARP expression in tumors.

Experimental Protocol: 64Cu-Labeling of a DOTA-conjugated Olaparib Analog for PET Imaging

Materials:

- DOTA-conjugated N-Descyclopropanecarbaldehyde Olaparib
- 64CuCl₂ in a suitable buffer (e.g., sodium acetate)
- Metal-free water and buffers
- Solid-phase extraction (SPE) cartridges for purification

Methodology:

- Radiolabeling Reaction: The DOTA-conjugated Olaparib analog is dissolved in a metal-free buffer. ⁶⁴CuCl₂ is added, and the reaction mixture is heated at an optimized temperature (e.g., 95°C) for a specific duration (e.g., 15-30 minutes).
- Quality Control: The radiochemical purity of the ⁶⁴Cu-DOTA-Olaparib is determined by radio-HPLC.
- Purification: The radiolabeled product is purified from unreacted ⁶⁴Cu and other impurities using an SPE cartridge.
- In Vivo PET Imaging and Biodistribution:
 - The purified ⁶⁴Cu-DOTA-Olaparib is administered intravenously to tumor-bearing animal models.
 - PET scans are acquired at various time points post-injection (e.g., 0.5, 1, 2, and 18 hours)
 to visualize the tracer's distribution.



 For biodistribution studies, tissues and organs are harvested at the end of the imaging period, weighed, and their radioactivity is measured using a gamma counter to quantify the tracer uptake, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data from a Preclinical PET Imaging Study:

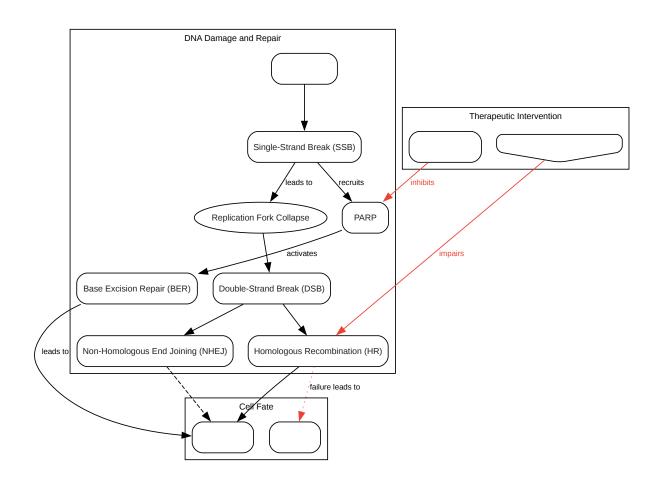
Tissue/Organ	Tumor Uptake (%ID/g) at 1 hour post- injection
Study Group (Tumor)	3.45 ± 0.47
Control Group (Tumor with blocking dose)	2.26 ± 0.30

The PARP Signaling Pathway and Mechanism of Action of Olaparib

Olaparib and its analogs function by inhibiting PARP enzymes, which are critical for the repair of single-strand DNA breaks (SSBs). The inhibition of PARP leads to the accumulation of SSBs, which, upon DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with mutations in genes involved in homologous recombination (HR), such as BRCA1 and BRCA2, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.

PARP-Mediated DNA Repair and Synthetic Lethality Pathway:





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Caption: The PARP signaling pathway and the mechanism of synthetic lethality.

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